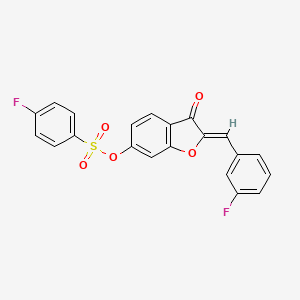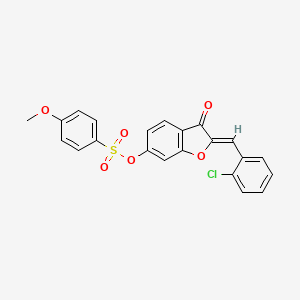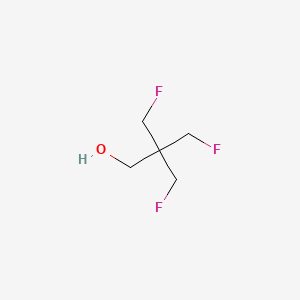
3-Fluoro-2,2-bis(fluoromethyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2,2-bis(fluoromethyl)propan-1-ol is a fluorinated organic compound with the molecular formula C5H9F3O It is characterized by the presence of three fluorine atoms, which impart unique chemical and physical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2-bis(fluoromethyl)propan-1-ol typically involves the introduction of fluorine atoms into the molecular structure through various fluorination reactions. One common method is the reaction of 2,2-bis(fluoromethyl)propan-1-ol with a fluorinating agent such as Selectfluor® or diethylaminosulfur trifluoride (DAST). These reactions are usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps such as purification and isolation of the desired product to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,2-bis(fluoromethyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce various fluorinated alcohols.
Scientific Research Applications
3-Fluoro-2,2-bis(fluoromethyl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled tracer in positron emission tomography (PET) imaging.
Medicine: Explored for its potential use in the development of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,2-bis(fluoromethyl)propan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-(fluoromethyl)propan-1-ol: Similar in structure but with fewer fluorine atoms.
3-Fluoro-1-propanol: A simpler fluorinated alcohol with a single fluorine atom.
3-(2-Fluorophenyl)propan-1-ol: Contains a fluorinated aromatic ring instead of fluorinated alkyl groups.
Uniqueness
3-Fluoro-2,2-bis(fluoromethyl)propan-1-ol is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for applications requiring high fluorine content and specific reactivity profiles.
Properties
Molecular Formula |
C5H9F3O |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
3-fluoro-2,2-bis(fluoromethyl)propan-1-ol |
InChI |
InChI=1S/C5H9F3O/c6-1-5(2-7,3-8)4-9/h9H,1-4H2 |
InChI Key |
BIHOEWPVHXJXQM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CF)(CF)CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B15111141.png)
![N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B15111144.png)
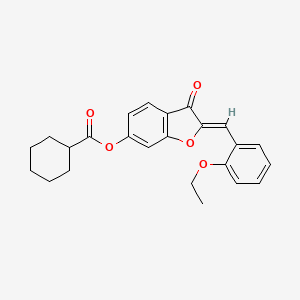

![ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B15111165.png)
![(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B15111173.png)
![6-Tert-butylspiro[2.5]octan-1-amine](/img/structure/B15111176.png)
![5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B15111180.png)
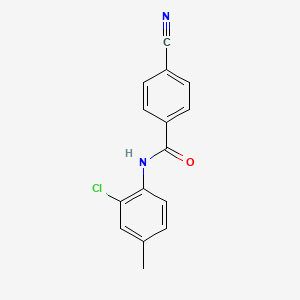
![ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine](/img/structure/B15111186.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide](/img/structure/B15111194.png)
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate](/img/structure/B15111204.png)
